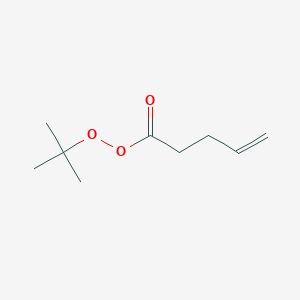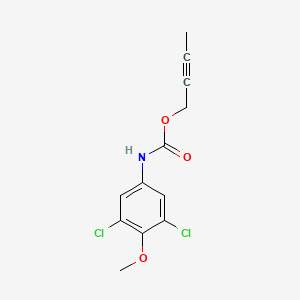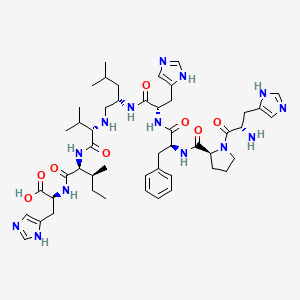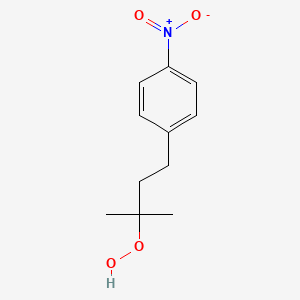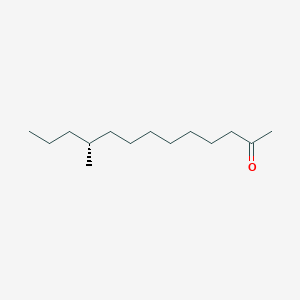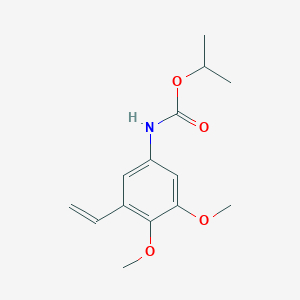
N,N',N''-Tribenzyl-1-ethoxysilanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine: is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to three benzylamine groups and one ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine typically involves the reaction of benzylamine with ethoxysilane derivatives under controlled conditions. The process may include:
Reaction of Benzylamine with Ethoxysilane: This involves mixing benzylamine with an ethoxysilane derivative in the presence of a catalyst.
Temperature and Solvent Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) in an inert solvent such as toluene or xylene to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the benzyl groups is replaced by another functional group, often facilitated by catalysts like palladium or platinum.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed:
Oxidation Products: Benzyl alcohol derivatives.
Reduction Products: Benzylamine derivatives.
Substitution Products: Various substituted benzylamines depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is used as a precursor in the synthesis of complex organic molecules
Biology and Medicine: In biological research, this compound is explored for its potential as a building block in the development of novel drugs and therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug design and delivery systems.
Industry: In the industrial sector, N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Mécanisme D'action
The mechanism by which N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine exerts its effects involves the interaction of its silicon and benzylamine groups with target molecules. The silicon atom can form strong bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments.
Comparaison Avec Des Composés Similaires
N,N-Dibenzylamine: Similar in structure but lacks the ethoxy group and one benzyl group.
N,N’,N’'-Tribenzylamine: Similar but without the ethoxy group.
Ethoxysilane Derivatives: Compounds with similar silicon-oxygen frameworks but different organic substituents.
Uniqueness: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is unique due to the presence of both benzylamine and ethoxy groups bonded to a silicon atom. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and material science.
Propriétés
Numéro CAS |
87499-01-2 |
|---|---|
Formule moléculaire |
C23H29N3OSi |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
N-[bis(benzylamino)-ethoxysilyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H29N3OSi/c1-2-27-28(24-18-21-12-6-3-7-13-21,25-19-22-14-8-4-9-15-22)26-20-23-16-10-5-11-17-23/h3-17,24-26H,2,18-20H2,1H3 |
Clé InChI |
HDZWVGXFCGFLFO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](NCC1=CC=CC=C1)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



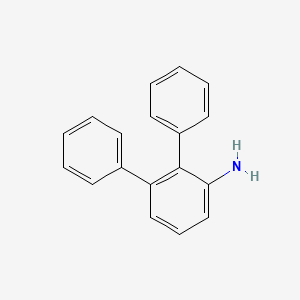
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
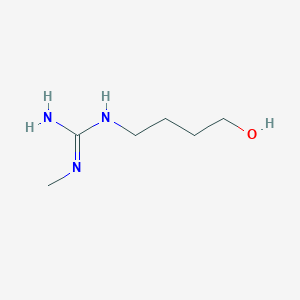
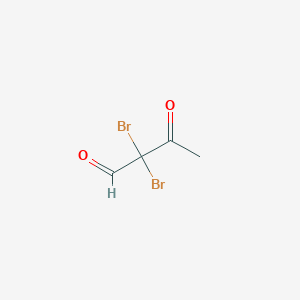
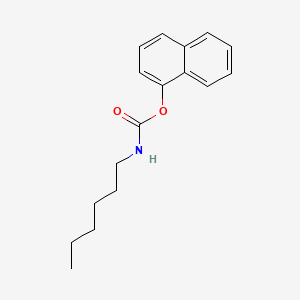
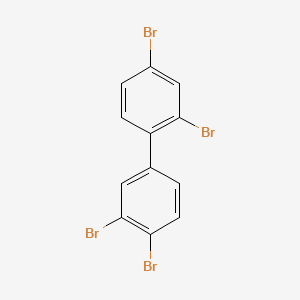
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
